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Compound of Interest

Compound Name: dl-Alanyl-dI-valine

Cat. No.: B162794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
dipeptide dl-Alanyl-dl-valine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are
presented to support researchers in the identification, characterization, and quality control of
this compound.

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of dl-alanine and dlI-valine amino acid residues.
Understanding its structural and physicochemical properties through spectroscopic analysis is
crucial for its application in various research and development fields, including drug discovery
and peptide chemistry. This guide serves as a centralized resource for the spectroscopic
characterization of this molecule.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for di-Alanyl-dl-
valine. Due to the limited availability of experimentally derived public data for this specific
stereoisomer, predicted NMR and IR data are provided alongside experimental mass
spectrometry data. These predictions are generated using established algorithms and provide
valuable insights into the expected spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

Predicted *H NMR Data (Solvent: D20)

Chemical Shift (ppm) Multiplicity Assighment
~4.1-4.2 Quartet a-H (Alanine)
~3.9-4.0 Doublet a-H (Valine)
~21-2.2 Multiplet B-H (Valine)
~14-15 Doublet -CHs (Alanine)
~0.9-1.0 Doublet y-CHs (Valine)
~0.8-0.9 Doublet y'-CHs (Valine)

Predicted 13C NMR Data (Solvent: D20)

Chemical Shift (ppm) Assighment
~175-178 C=0 (Carboxyl)
~172 - 174 C=0 (Amide)

~58 - 60 a-C (Valine)

~50 - 52 a-C (Alanine)
~30- 32 B-C (Valine)

~18 - 20 y-C & y'-C (Valine)
~16 - 18 B-C (Alanine)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

~3300 - 3400 Strong, Broad N-H stretch (Amine, Amide)
~2850 - 3000 Medium C-H stretch (Aliphatic)
~1630 - 1680 Strong C=0 stretch (Amide I)
~1510 - 1580 Strong N-H bend (Amide I1)

~1400 - 1450 Medium C-H bend (Aliphatic)

~1200 - 1300 Medium C-N stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule and to elucidate its structure by analyzing its fragmentation patterns.

Experimental Mass Spectrometry Data

Parameter Value Source

Molecular Formula CsH16N203 PubChem|[1]
Molecular Weight 188.22 g/mol PubChem[1]
GC-MS Top Peak (m/z) 44 PubChem[1]
MS/MS [M+H]* (m/z) 189.1234 PubChem[1]
MS/MS Top Peak (m/z) 118 PubChem|[1]

Major Predicted Fragmentation

lons
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m/z Value lon Type Fragment Structure

[H2N-CH(CH(CHs)2)-COOH +

116.07 1

y ne
72.08 b1 [CH3-CH(NH2)-COJ*
44.05 immonium [CH3-CH=NH2]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of dl-Alanyl-dl-valine.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

di-Alanyl-dl-valine sample

Deuterium oxide (D20)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of dl-Alanyl-dl-valine in 0.6-0.7 mL of
D20 in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.
e |nstrumentation:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of D20.
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o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
o Use a sufficient number of scans for adequate signal intensity.
» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and perform baseline correction.

o Reference the spectra using the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To identify the functional groups present in dl-Alanyl-dl-valine.

Materials:

dl-Alanyl-dl-valine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press
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e FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of dl-Alanyl-dl-valine with approximately 100-200 mg of dry KBr
powder in an agate mortar.

o Transfer the mixture to a pellet die.
o Press the mixture under high pressure to form a transparent or translucent pellet.

e Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record
a background spectrum.

o Sample Spectrum: Place the KBr pellet in the sample holder and record the sample
spectrum.

o Data Analysis: The spectrometer software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of dl-Alanyl-di-valine.
Materials:

o dl-Alanyl-dl-valine sample

o HPLC-grade water

o HPLC-grade acetonitrile

e Formic acid

o Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
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Procedure:

o Sample Preparation: Dissolve a small amount of dl-Alanyl-dl-valine in a solution of 50:50
water:acetonitrile with 0.1% formic acid to a final concentration of approximately 1-10 pg/mL.

« Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

e MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion
[M+H]*.

e MS/MS Scan:
o Select the [M+H]* ion (m/z = 189.1) as the precursor ion.

o Subject the precursor ion to collision-induced dissociation (CID) with an appropriate
collision energy.

o Acquire the product ion spectrum (MS/MS).

o Data Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions (e.g.,
b- and y-ions).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic
analysis of dI-Alanyl-dl-valine.
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Spectroscopic Analysis Data Interpretation

KBr Pellet
Solution in H20/ACN

Sample Preparation Dissolution in D20

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a dipeptide.

Collision-Induced Dissociation

Amide Bond Cleavage

[dI-Ala-dI-Val + H]*
m/z = 189.1 Amide Bond Cleavage

Click to download full resolution via product page

Caption: Simplified fragmentation pathway of dl-Alanyl-dl-valine in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of dl-Alanyl-dl-valine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162794#spectroscopic-data-nmr-ir-mass-spec-of-dl-
alanyl-dl-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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